molecular formula C11H13FN4O4 B13902585 (2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol

(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol

Cat. No.: B13902585
M. Wt: 284.24 g/mol
InChI Key: BQLCZDLJTPAFTK-WCGPTHBMSA-N
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Description

(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The presence of a fluorine atom and a methoxy group in its structure makes it unique and potentially useful in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution, and glycosylation reactions. The starting materials often include purine derivatives and sugar moieties, which are chemically modified to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the purine ring or the sugar moiety.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution of the fluorine atom can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound is studied for its potential as a nucleoside analog. It can be incorporated into nucleic acids, affecting their structure and function. This makes it a valuable tool for studying DNA and RNA processes, such as replication and transcription.

Medicine

In medicine, this compound is investigated for its potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis can inhibit the growth of viruses and cancer cells.

Industry

In industry, this compound is used in the development of new pharmaceuticals and diagnostic tools. Its unique properties make it a valuable component in various formulations and assays.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid processes, such as replication and transcription. This disruption can lead to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets and pathways involved include DNA polymerases, RNA polymerases, and various enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    2’-Fluoro-2’-deoxyadenosine: A nucleoside analog with a fluorine atom at the 2’ position.

    6-Methoxy-9-(β-D-arabinofuranosyl)purine: A nucleoside analog with a methoxy group at the 6-position.

    2’-Deoxy-2’-fluorouridine: A nucleoside analog with a fluorine atom at the 2’ position and a uracil base.

Uniqueness

(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol is unique due to the combination of a fluorine atom and a methoxy group in its structure. This combination enhances its stability and biological activity, making it a promising candidate for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H13FN4O4

Molecular Weight

284.24 g/mol

IUPAC Name

(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol

InChI

InChI=1S/C11H13FN4O4/c1-19-10-7-9(13-3-14-10)16(4-15-7)11-6(12)8(18)5(2-17)20-11/h3-6,8,11,17-18H,2H2,1H3/t5-,6+,8-,11-/m1/s1

InChI Key

BQLCZDLJTPAFTK-WCGPTHBMSA-N

Isomeric SMILES

COC1=NC=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F

Canonical SMILES

COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)F

Origin of Product

United States

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